REACTION_CXSMILES
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[CH3:1][C:2]([C:5]1[CH:6]=[C:7]([CH:16]=[C:17]2[S:21][C:20](=S)[NH:19][C:18]2=[O:23])[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])[CH3:3]>C(O)C.[Pd]>[CH3:4][C:2]([C:5]1[CH:6]=[C:7]([CH:16]=[C:17]2[S:21][CH2:20][NH:19][C:18]2=[O:23])[CH:8]=[C:9]([C:12]([CH3:13])([CH3:14])[CH3:15])[C:10]=1[OH:11])([CH3:1])[CH3:3]
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Name
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|
Quantity
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69.9 g
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Type
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reactant
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Smiles
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CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C=C1C(NC(S1)=S)=O
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Name
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|
Quantity
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4 L
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Type
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solvent
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Smiles
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C(C)O
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Name
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Quantity
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200 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
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CUSTOM
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Details
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evaporated to dryness
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Type
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DISSOLUTION
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Details
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In sections, the material was dissolved in 1 volume of hot ethyl acetate
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Type
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ADDITION
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Details
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diluted with 2 volumes of hexane
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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Elution with 35% ethyl acetate in hexane provided various fractions which
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Name
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|
Type
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product
|
Smiles
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CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C=C1C(NCS1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 7.2% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |